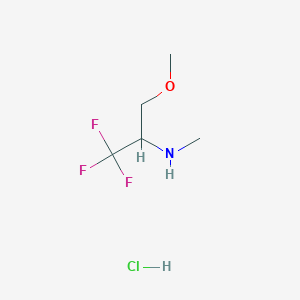

Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of “Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride” is C5H11ClF3NO . The InChI code is 1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H . The molecular weight is 193.6 .Physical And Chemical Properties Analysis

“Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride” is a powder at room temperature .Applications De Recherche Scientifique

- Synthesis of Trifluoromethylpyridines

- Application : Trifluoromethylpyridines (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Method : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. The specific methods of synthesis and application would depend on the specific derivative being synthesized and its intended use .

- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines

- Application : This compound has been used in the development of a new method for the trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .

- Method : The method involves the use of CF3SO2Na for the trifluoromethylation of secondary amines . The reaction conditions are mild, and the method has good functional group tolerance . The key intermediate in the reaction is thiocarbonyl fluoride, which is formed in situ .

- Results : The method provides a new approach to the synthesis of trifluoromethyl amines and perfluoroalkyl amines . It complements existing synthesis strategies and has advantages including good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials .

-

Synthesis of 1-Methyl-3-Trifluoromethyl-4-Pyrazole Carboxylic Acid

- Application : This compound is an important intermediate in the synthesis of pesticides . The title compound is synthesized via condensation, acylation, cyclization, and hydrolysis .

- Method : The condensation reaction is carried out at 4045℃ for 5 h, using ethanol as a solvent . The acylation uses trifluoroacetyl chloride as an acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .

- Results : The proposed process has quite good industrial value because of its high yields, cheap and easily available raw materials, moderate reaction conditions, and convenient operations .

-

Storage and Safety Information

- Application : This compound is stored at room temperature . It is used in various chemical reactions and needs to be handled with care due to its potential hazards .

- Method : The compound is stored in a cool, dry place, away from heat and open flames . It should be handled with appropriate safety equipment, including gloves and eye protection .

- Results : Proper storage and handling of this compound can prevent accidents and ensure its effectiveness for use in various chemical reactions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-methoxy-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTTWWDKQRPJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

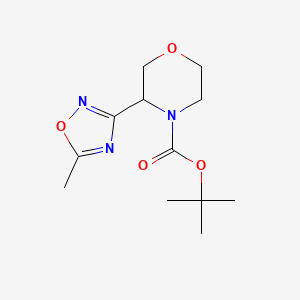

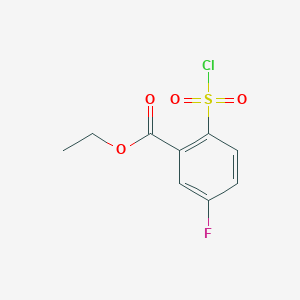

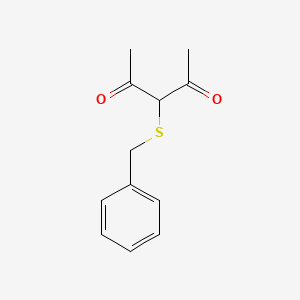

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1378739.png)

![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)